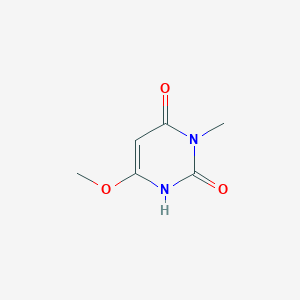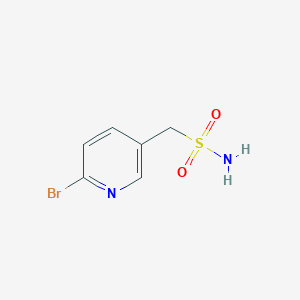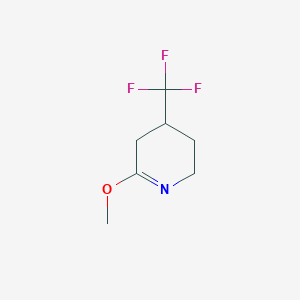
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine, commonly referred to as 6-MTF-THP, is a synthetic compound that has been used in scientific research for its unique properties. It is a trifluoromethylated derivative of tetrahydropyridine, a heterocyclic compound with potential applications in drug discovery and development. 6-MTF-THP has been studied extensively due to its unique chemical structure, which allows it to interact with various biological targets in ways that other compounds cannot. In
Applications De Recherche Scientifique
6-MTF-THP has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition studies, and cell-based assays. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on various biological targets. It has also been used to study the effects of various environmental toxins on cells and organisms.
Mécanisme D'action
6-MTF-THP has been found to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It has been shown to interact with enzymes in a non-covalent manner, binding to the active site and inhibiting the enzyme's activity. It has also been found to interact with receptors, acting as an agonist or an antagonist depending on the receptor. Finally, it has been found to interact with other proteins, such as transcription factors, and has been shown to modulate gene expression.
Biochemical and Physiological Effects
6-MTF-THP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, thus affecting the bioavailability of these compounds. It has also been found to modulate gene expression, which can affect the expression of proteins involved in various biological processes. Finally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-MTF-THP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure allows it to interact with various biological targets in ways that other compounds cannot. It is also relatively non-toxic and has been found to have anti-inflammatory and anti-cancer effects in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its non-covalent interactions with enzymes may not be as strong as those of other compounds, and its effects on gene expression may not be as robust as those of other compounds.
Orientations Futures
The potential applications of 6-MTF-THP are numerous, and there are many future directions for research. Further studies could be conducted to explore the effects of 6-MTF-THP on various biological targets, such as enzymes, receptors, and other proteins. Additionally, further studies could be conducted to explore the effects of 6-MTF-THP on gene expression and its potential therapeutic applications. Finally, further studies could be conducted to explore the potential toxicity of 6-MTF-THP in animal models and humans.
Méthodes De Synthèse
6-MTF-THP can be synthesized using a variety of methods, including the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base. This method yields the desired product in high yields and is relatively easy to perform. The reaction is typically carried out in ethanol or methanol as the solvent and takes place at room temperature. Other methods of synthesis have also been developed, such as the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base and a catalyst.
Propriétés
IUPAC Name |
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNBERBUBFDZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
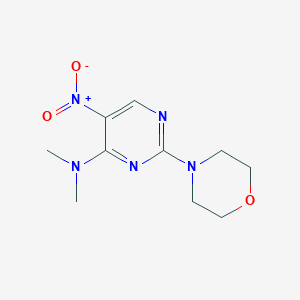
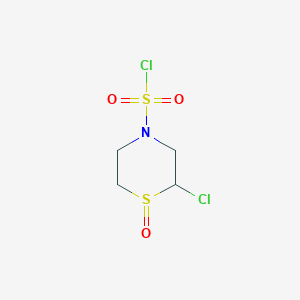
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
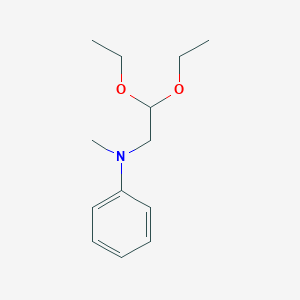
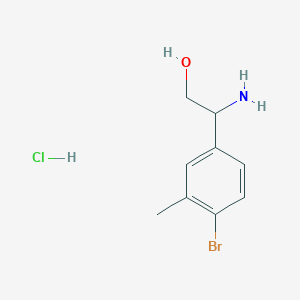
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
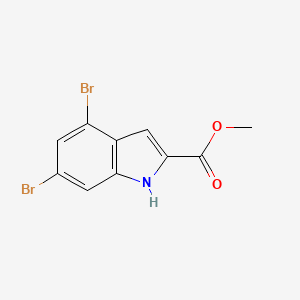
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
